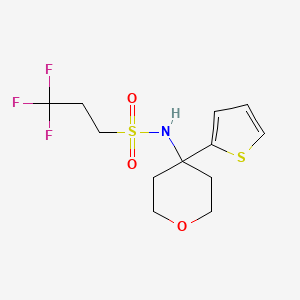

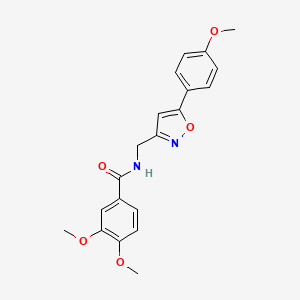

![molecular formula C17H19NO2S2 B2454472 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide CAS No. 2319836-51-4](/img/structure/B2454472.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a carboxamide derivative of cyclohexene with a bithiophene and hydroxyethyl group attached. Carboxamides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. Cyclohexene is a six-membered cyclic compound with one double bond, and bithiophene refers to a structure containing two thiophene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexene ring, a carboxamide group, a bithiophene moiety, and a hydroxyethyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxamide group, the cyclohexene ring, and the bithiophene moiety. The double bond in the cyclohexene ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Methods : The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves various aryl substituents. These compounds are characterized by elemental analyses, IR and NMR spectroscopy. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide has been studied for its crystalline structure, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Properties and Structure

- Molecular Structure Analysis : The crystal structures of various derivatives, like N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, have been characterized using single crystal X-ray diffraction. These studies reveal details about the molecular conformation, hydrogen bonding, and crystal packing, contributing to understanding the chemical properties of these compounds (Ozer et al., 2021).

Catalytic Applications

- Catalysis in Chemical Reactions : Compounds with cyclohexanecarboxamide structures have been explored for their catalytic properties. For instance, they have been used in the Baylis-Hillman reaction, demonstrating the role of these compounds in facilitating chemical transformations in polar solvents like water and formamide (Aggarwal et al., 2002).

Photophysical Properties

- Fluorescence Studies : The photophysical properties of certain derivatives, such as those involving bithiophene carboxamidine hydrochloride salt, have been studied. These investigations reveal how solvent polarity affects absorption and fluorescence emission spectra, contributing to understanding the optical properties of these compounds (Taha et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide are glycosidases , also known as glycoside hydrolases . These enzymes facilitate the hydrolytic cleavage of glycosidic bonds and are prevalent across a broad range of organisms, including microorganisms, plants, and animals . They play essential roles in numerous biochemical pathways that are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Mode of Action

This compound is designed to mimic a substrate, a transition state, or an enzyme reaction product . As such, it is explored as a monosaccharide structural analogue and potential inhibitor of glycosidases . The compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathways involving the hydrolytic cleavage of glycosidic bonds . By inhibiting glycosidases, it disrupts these pathways, potentially leading to a decrease in the breakdown of certain carbohydrates. This can have downstream effects on various metabolic processes, including those related to the diseases mentioned above .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of glycosidase activity . This can lead to changes in cellular metabolism and potentially have therapeutic effects in the treatment of various diseases .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-14(10-18-17(20)12-4-2-1-3-5-12)16-7-6-15(22-16)13-8-9-21-11-13/h1-2,6-9,11-12,14,19H,3-5,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWHFYPJXIFMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

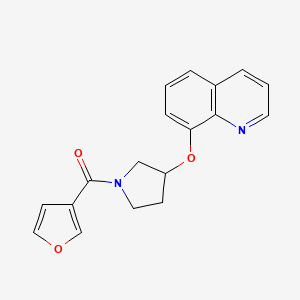

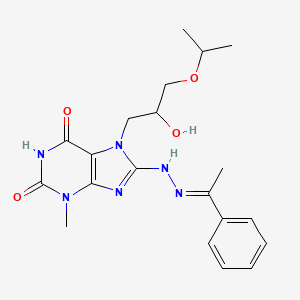

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)

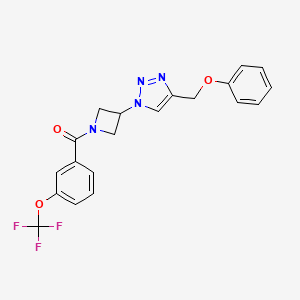

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

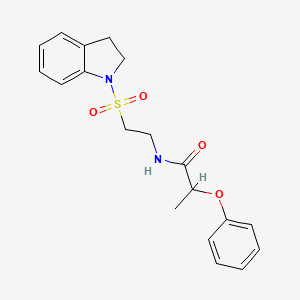

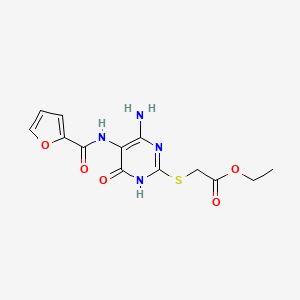

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![3-(3-chloro-4-fluorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)